molecular formula C10H10NNaO5S B13412550 4-(Acetoacetylamino)benzenesulfonic acid sodium salt CAS No. 63503-98-0

4-(Acetoacetylamino)benzenesulfonic acid sodium salt

Cat. No.: B13412550
CAS No.: 63503-98-0
M. Wt: 279.25 g/mol
InChI Key: NOBCJZCJYXNHJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetoacetylamino)benzenesulfonic acid sodium salt is an organic compound with the molecular formula C10H11NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an acetoacetylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt typically involves the acetoacetylation of 4-aminobenzenesulfonic acid. The reaction is carried out under controlled conditions using acetoacetic acid or its derivatives as the acetoacetylating agent. The reaction is usually performed in the presence of a catalyst, such as sulfuric acid, to facilitate the acetoacetylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or other suitable methods to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Acetoacetylamino)benzenesulfonic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetoacetyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the acetoacetylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Acetoacetylamino)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The acetoacetylamino group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, which lacks the acetoacetylamino group.

    4-Aminobenzenesulfonic acid: A precursor in the synthesis of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt.

    Sodium benzenesulfonate: A related compound with similar solubility and reactivity properties.

Uniqueness

This compound is unique due to the presence of both the acetoacetylamino and sulfonic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63503-98-0

Molecular Formula

C10H10NNaO5S

Molecular Weight

279.25 g/mol

IUPAC Name

sodium;4-(3-oxobutanoylamino)benzenesulfonate

InChI

InChI=1S/C10H11NO5S.Na/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16);/q;+1/p-1

InChI Key

NOBCJZCJYXNHJB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.